Cas no 2639432-60-1 (tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate)

tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2639432-60-1
- tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate
- EN300-28230059
- tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate
-
- インチ: 1S/C15H16ClN3O2/c1-15(2,3)21-14(20)11-6-7-12(16)19-13(11)18-10-5-4-8-17-9-10/h4-9H,1-3H3,(H,18,19)
- InChIKey: LABQATDMTOFITK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=N1)NC1C=NC=CC=1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 305.0931045g/mol
- どういたいしつりょう: 305.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 64.1Ų
tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28230059-0.1g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
Enamine | EN300-28230059-5.0g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 | |
Enamine | EN300-28230059-1g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 1g |
$1070.0 | 2023-09-09 | ||
Enamine | EN300-28230059-10.0g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-28230059-5g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 5g |
$3105.0 | 2023-09-09 | ||
Enamine | EN300-28230059-1.0g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
Enamine | EN300-28230059-0.25g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
Enamine | EN300-28230059-0.05g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
Enamine | EN300-28230059-0.5g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
Enamine | EN300-28230059-2.5g |
tert-butyl 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylate |
2639432-60-1 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 |
tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylateに関する追加情報
tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate: A Comprehensive Overview
The compound tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate, with the CAS number 2639432-60-1, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with a chloro group, an amino group attached to another pyridine moiety, and a tert-butyl ester group. These structural elements contribute to its versatile chemical properties and potential applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including Suzuki coupling reactions and nucleophilic aromatic substitution. Researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and improved purity. The incorporation of the tert-butyl ester group not only enhances the compound's stability but also facilitates further functionalization in downstream applications.
In terms of biological activity, tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate has shown promising results in preliminary studies as a potential lead compound for drug development. Its ability to interact with specific biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been investigated using computational modeling and in vitro assays. These studies suggest that the compound may possess anti-inflammatory, antiproliferative, or neuroprotective properties, depending on its structural modifications.
The compound's electronic properties, influenced by the electron-withdrawing chloro group and the electron-donating amino group, make it an interesting candidate for applications in optoelectronics and sensor technologies. Recent research has explored its potential as a chromophore in dye-sensitized solar cells (DSSCs), where its absorption characteristics and charge transfer properties are being optimized for enhanced efficiency.
From a materials science perspective, tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate has been utilized as a building block for constructing supramolecular assemblies and coordination polymers. Its ability to form hydrogen bonds and coordinate with metal ions has been leveraged to create porous materials with applications in gas storage and catalysis.
In conclusion, the compound tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate represents a multifaceted molecule with diverse potential applications across various scientific disciplines. Ongoing research continues to uncover new insights into its chemical behavior, biological activity, and technological utility, underscoring its importance as a valuable tool in modern chemical research.
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